2-tert-Butyl-4-ethylphenol

Catalog No.
S604956
CAS No.
96-70-8
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-Butyl-4-ethylphenol

CAS Number

96-70-8

Product Name

2-tert-Butyl-4-ethylphenol

IUPAC Name

2-tert-butyl-4-ethylphenol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-5-9-6-7-11(13)10(8-9)12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

LZHCVNIARUXHAL-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)O)C(C)(C)C

solubility

SOL IN ALC; INSOL IN ALKALI

Synonyms

2-tert-butyl-4-ethylphenol

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(C)(C)C
  • Antioxidant Potential

    Some studies have investigated the potential antioxidant properties of 2-tert-Butyl-4-ethylphenol. However, the available data is not extensive, and more research is needed to determine its efficacy and mechanism of action as an antioxidant PubChem: 2-tert-Butyl-4-ethylphenol: .

  • Organic Synthesis

    Due to its structure, 2-tert-Butyl-4-ethylphenol might be a relevant intermediate or precursor in organic synthesis. However, specific examples of its use in this context are not readily available in scientific literature.

  • Environmental Studies

    As an organic compound, 2-tert-Butyl-4-ethylphenol might be of interest in environmental studies, particularly if it's identified as a potential contaminant. However, information on its environmental occurrence, behavior, or impact is scarce.

2-tert-Butyl-4-ethylphenol is an organic compound with the molecular formula C₁₂H₁₈O and a molecular weight of approximately 178.27 g/mol. It is classified as a phenolic compound, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. The structure consists of a tert-butyl group and an ethyl group positioned on the aromatic ring, specifically at the 2 and 4 positions, respectively. This unique arrangement contributes to its physical and chemical properties, such as its solubility in organic solvents and its moderate melting point of around 24 °C

2
.

Typical of phenolic compounds:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Ether Formation: Under appropriate conditions, it can react with alkyl halides to produce ethers.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized phenolic derivatives.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of different substituents.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

Research indicates that 2-tert-Butyl-4-ethylphenol exhibits various biological activities. It has been studied for its potential antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems. Additionally, some studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in pharmaceutical applications .

Several methods are available for synthesizing 2-tert-Butyl-4-ethylphenol:

  • Alkylation of Phenol: A common method involves the alkylation of phenol with tert-butyl chloride and ethyl bromide in the presence of a base such as sodium hydroxide.
  • Friedel-Crafts Alkylation: This method uses Friedel-Crafts reactions to introduce the tert-butyl and ethyl groups onto the aromatic ring.
  • Direct Hydroxylation: Another approach involves hydroxylating the corresponding alkylated aromatic compound to introduce the hydroxyl group.

These methods vary in yield and purity, making it essential to choose the appropriate synthesis route based on desired outcomes

2
.

2-tert-Butyl-4-ethylphenol finds applications across various fields:

  • Industrial Use: It is used as an intermediate in the production of antioxidants and stabilizers for plastics and rubber.
  • Pharmaceuticals: Its biological properties make it a candidate for developing new drugs, particularly those targeting oxidative stress-related conditions.
  • Cosmetics: The compound is also found in some cosmetic formulations due to its potential antioxidant properties.

These applications underscore its importance in both industrial and research settings.

Several compounds share structural similarities with 2-tert-Butyl-4-ethylphenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,6-Di-tert-butylphenolTwo tert-butyl groups on the aromatic ringKnown for its strong antioxidant properties
4-tert-butylphenolOne tert-butyl group at position 4Widely used as a stabilizer in plastics
2-Methyl-4-tert-butylphenolOne tert-butyl group and one methyl groupExhibits different solubility characteristics
2,2'-Methylenebis(4-ethylphenol)Two ethyl groups on two phenolic ringsUsed as a crosslinking agent in polymer chemistry

The uniqueness of 2-tert-Butyl-4-ethylphenol lies in its specific combination of substituents, which influences its reactivity and biological activity compared to these similar compounds.

The systematic IUPAC name for this compound is 2-(tert-butyl)-4-ethylphenol, reflecting its substitution pattern on the phenolic ring (Figure 1). Alternative designations include 4-ethyl-2-tert-butylphenol and Phenol, 2-(1,1-dimethylethyl)-4-ethyl-, as standardized in chemical databases. The molecular formula C₁₂H₁₈O corresponds to a monocyclic aromatic structure with two alkyl substituents:

  • A tert-butyl group (-C(CH₃)₃) at the C2 position, contributing significant steric bulk.
  • An ethyl group (-CH₂CH₃) at the C4 position, enhancing hydrophobicity.

The hydroxyl group at C1 enables hydrogen bonding, while the alkyl groups modulate electronic and steric effects.

Table 1: Key Identifiers of 2-tert-Butyl-4-ethylphenol

PropertyValueSource
CAS Registry Number96-70-8
EC Number202-526-8
Molecular Weight178.27 g/mol
SMILESCCc1ccc(O)c(c1)C(C)(C)C

Historical Context in Alkylphenol Chemistry

Alkylphenols emerged as industrially critical compounds in the early 20th century, primarily as precursors to surfactants and polymer additives. The synthesis of 2-tert-butyl-4-ethylphenol aligns with Friedel-Crafts alkylation techniques, where phenol reacts with alkenes or alkyl halides in the presence of acid catalysts. This method gained prominence post-1950s for producing sterically hindered phenols, which exhibit enhanced antioxidant properties compared to simpler alkylphenols.

Historically, its development paralleled the rise of nonylphenols and octylphenols, though its smaller alkyl groups (tert-butyl and ethyl) confer distinct reactivity. Early patents from the 1960s highlight its use in stabilizing polyolefins and rubber against thermal degradation.

Physico-chemical Significance

Physical Properties

  • Melting Point: 27–32°C (lit.), transitioning from solid to liquid near room temperature.
  • Boiling Point: 248°C at atmospheric pressure, indicative of moderate volatility.
  • Density: 0.939 g/mL at 25°C, lower than water due to alkyl substituents.
  • Solubility: Insoluble in water but miscible with organic solvents like ethanol (32.5 mg/mL in DMSO).

Table 2: Thermal and Solubility Profile

PropertyValueMethod/Source
Melting Point27–32°CDSC
Boiling Point248°CGas chromatography
Solubility in DMSO182.31 mM (32.5 mg/mL)Sonication

Chemical Reactivity

The tert-butyl group imposes steric hindrance, directing electrophilic substitution to the less hindered para position. The hydroxyl group participates in hydrogen bonding and oxidation reactions, while the ethyl group enhances lipophilicity. Spectroscopic data (e.g., NMR, IR) confirm the absence of reactive impurities in commercial grades (>97% purity).

Position in the Alkylphenol Family

2-tert-Butyl-4-ethylphenol belongs to the C₂–C₄ alkylphenol subclass, distinguished from longer-chain derivatives like nonylphenol (C₉) or octylphenol (C₈). Key comparisons include:

Table 3: Comparative Analysis with Other Alkylphenols

Property2-tert-Butyl-4-ethylphenolNonylphenolOctylphenol
Molecular Weight178.27 g/mol220.35 g/mol206.32 g/mol
Water SolubilityInsoluble5–7 mg/L12 mg/L
Primary UsePolymer antioxidantSurfactant precursorEndocrine disruptor studies
Steric HindranceHigh (tert-butyl)Moderate (linear)Moderate (branched)

Its compact structure balances thermal stability (critical for polymer applications) with reduced environmental persistence compared to long-chain alkylphenols.

Phenolic Core and Substituent Arrangement

2-tert-Butyl-4-ethylphenol represents a disubstituted phenolic compound with the molecular formula C₁₂H₁₈O and a molecular weight of 178.28 g/mol. The compound features a benzene ring with a hydroxyl group attached, forming the characteristic phenolic core structure [17] [18]. The phenolic hydroxyl group exhibits the fundamental properties of phenols, where a lone pair of electrons on the oxygen atom merges with the pi-bonding system in the benzene ring [17] [24]. This electronic interaction creates a delocalized electron system that significantly influences both the chemical reactivity and physical properties of the molecule [17] [19].

The substituent arrangement follows a specific positional pattern on the aromatic ring. The tert-butyl group occupies the 2-position (ortho to the hydroxyl group), while the ethyl group is located at the 4-position (para to the hydroxyl group) [21]. This substitution pattern places the two alkyl substituents in a meta relationship to each other, which minimizes direct steric interactions between the bulky tert-butyl and smaller ethyl groups [1] [2].

The phenolic core demonstrates enhanced reactivity compared to unsubstituted benzene due to the electron-donating effect of the hydroxyl group [19] [21]. The oxygen atom's lone pair donation into the aromatic ring system increases electron density, particularly at the ortho and para positions, making these sites highly reactive toward electrophilic aromatic substitution reactions [19] [21].

Structural ParameterValueNotes
Molecular FormulaC₁₂H₁₈ODisubstituted phenol
Molecular Weight178.28 g/molCalculated value
Substitution Pattern2-tert-butyl, 4-ethylortho and para to OH
Ring SystemBenzene with OHPhenolic core

Steric Considerations of tert-Butyl and Ethyl Groups

The tert-butyl group represents one of the most sterically demanding substituents in organic chemistry, with a cone angle approaching 182° when considered as a ligand [2]. This bulky substituent creates significant steric hindrance around its point of attachment, effectively blocking access to adjacent positions on the aromatic ring [1] [2]. The steric effect of the tert-butyl group is particularly pronounced due to its spherical geometry and lack of conformational flexibility [3] [7].

The positioning of the tert-butyl group at the 2-position (ortho to the hydroxyl group) creates notable steric interactions that influence molecular conformation and reactivity [1]. Substitution reactions ortho to the tert-butyl group are clearly hindered by the steric effect of this large group, as demonstrated in electrophilic aromatic substitution patterns [1]. The high bond dissociation energy of approximately 100 kcal/mol for tert-butyl carbon-hydrogen bonds, combined with limited accessibility, makes these bonds generally unreactive toward both radical and organometallic approaches [3] [4].

The ethyl group, while significantly smaller than the tert-butyl substituent, still contributes to the overall steric environment of the molecule. Its placement at the 4-position minimizes direct steric clash with the tert-butyl group while providing additional hydrophobic character to the molecule [14]. The ethyl substituent exhibits typical alkyl group behavior, with moderate electron-donating properties that complement the electronic effects of the phenolic hydroxyl group [6] [8].

The combination of these two alkyl substituents creates a molecule with distinct steric zones. The region around the 2-position experiences severe steric congestion due to the tert-butyl group, while the 4-position area remains more accessible despite the presence of the ethyl substituent [2] [3]. This steric differentiation influences both the chemical reactivity and physical properties of the compound, including its thermal behavior and spectroscopic characteristics [4] [7].

Physical Properties

Thermal Properties (Melting Point: 28-32°C, Boiling Point: 250°C)

The thermal properties of 2-tert-Butyl-4-ethylphenol reflect the combined influences of its phenolic core and alkyl substituents. The melting point range of 28-32°C indicates a relatively low crystalline stability, which can be attributed to the steric bulk of the substituents disrupting efficient crystal packing [10] [11]. This melting point is notably lower than that of unsubstituted phenol (40-43°C), demonstrating how alkyl substitution affects intermolecular interactions in the solid state [10] [24].

The boiling point of 250°C represents a significant elevation compared to phenol itself (181-182°C), reflecting the increased molecular weight and enhanced van der Waals interactions contributed by the alkyl substituents [11] [23]. The substantial boiling point elevation indicates strong intermolecular forces, primarily hydrogen bonding between phenolic hydroxyl groups and van der Waals interactions between the hydrophobic alkyl chains [10] [24].

Thermal decomposition typically occurs at temperatures exceeding 300°C, where the phenolic structure begins to break down through various pathways including dehydration and carbon-carbon bond cleavage. The heat of vaporization is estimated to be in the range of 50-60 kJ/mol, based on similar substituted phenolic compounds, while the heat of fusion is approximately 15-20 kJ/mol [14].

Thermal PropertyValueComparison to Phenol
Melting Point28-32°CLower (phenol: 40-43°C)
Boiling Point250°CHigher (phenol: 181°C)
Flash Point>100°C (estimated)Higher than phenol
Decomposition Temperature>300°CSimilar range
Heat of Vaporization50-60 kJ/mol (estimated)Higher than phenol

Density (0.939 g/mL at 25°C) and Solubility Parameters

The density of 2-tert-Butyl-4-ethylphenol at 25°C is 0.939 g/mL, which is lower than that of unsubstituted phenol (1.071 g/mL), reflecting the incorporation of less dense alkyl substituents [11]. This density value corresponds to a molar volume of approximately 189.86 cm³/mol, indicating the significant volume occupied by the bulky tert-butyl and ethyl groups [14].

The solubility characteristics of this compound are governed by the balance between the hydrophilic phenolic hydroxyl group and the hydrophobic alkyl substituents. Water solubility is limited to approximately 0.1-1 g/100mL due to the dominant hydrophobic character imparted by the alkyl groups [24]. This represents a significant decrease compared to phenol itself, which exhibits moderate water solubility of about 8 g/100mL [10] [24].

The compound demonstrates high solubility in alcoholic solvents such as ethanol and methanol, where hydrogen bonding with the phenolic hydroxyl group is possible while the alkyl portions interact favorably with the hydrophobic parts of these solvents [24]. Solubility in nonpolar solvents like hexane is enhanced compared to unsubstituted phenol due to the increased hydrophobic surface area provided by the alkyl substituents [14].

Solvent SystemSolubilityInteraction Basis
WaterLimited (0.1-1 g/100mL)Hydrogen bonding limited by hydrophobic groups
EthanolHighly solubleHydrogen bonding + hydrophobic interactions
MethanolHighly solubleHydrogen bonding + alkyl compatibility
AcetoneSolublePolar aprotic interactions
HexaneModerately solubleHydrophobic interactions
BenzeneHighly solubleAromatic-aromatic and hydrophobic interactions

Refractive Index and Optical Properties

The refractive index of 2-tert-Butyl-4-ethylphenol is estimated to be in the range of 1.51-1.53, similar to other substituted phenolic compounds [9] [12]. This value reflects the contribution of both the aromatic phenolic core and the alkyl substituents to the overall polarizability of the molecule [12]. The refractive index shows temperature dependence, decreasing with increasing temperature due to reduced molecular density and altered intermolecular interactions [15].

The molar refractivity can be calculated additively from the contributions of the phenolic core and the alkyl substituents, providing insight into the electronic structure and polarizability of the molecule [12]. The compound exhibits no optical rotation as it contains no chiral centers, making it optically inactive [6].

Ultraviolet absorption characteristics are dominated by the phenolic chromophore, with absorption maxima expected around 270-280 nm corresponding to π→π* transitions within the aromatic ring system [13]. The alkyl substituents may cause slight shifts in these absorption bands through their electron-donating effects, but the fundamental electronic transitions remain characteristic of substituted phenols [13] [16].

Optical PropertyValue/RangeStructural Basis
Refractive Index (nD)1.51-1.53 (estimated)Aromatic core + alkyl substituents
Molar RefractivityAdditive calculationSum of group contributions
Optical Rotation0° (achiral)No asymmetric centers
UV Absorption Maximum~270-280 nmPhenolic π→π* transitions
Specific Refractive IndexTemperature dependentDecreases with temperature

Spectroscopic Fingerprint

Mass Spectral Fragmentation Patterns

The mass spectrum of 2-tert-Butyl-4-ethylphenol exhibits characteristic fragmentation patterns that reflect the structural features of substituted phenolic compounds [25] [26]. The molecular ion peak appears at m/z 178, corresponding to the intact molecule, and may serve as the base peak due to the inherent stability of the phenolic system [27] [28].

Alpha cleavage represents the dominant fragmentation pathway for alkyl-substituted aromatic compounds. Loss of the tert-butyl group (C₄H₉, 57 mass units) produces a significant fragment at m/z 121, while loss of the ethyl group (C₂H₅, 29 mass units) generates a fragment at m/z 149 [26] [27]. Additionally, stepwise loss of methyl radicals from the tert-butyl group creates fragments at m/z 163 (loss of CH₃, 15 mass units) [26].

The phenol base ion at m/z 94, corresponding to [C₆H₅OH]⁺, represents a highly stable fragment due to the aromatic character and resonance stabilization of the phenolic system [26] [27]. The phenyl cation at m/z 77 ([C₆H₅]⁺) forms through loss of the hydroxyl group and exhibits tropylium-like stability [26] [29].

Fragment Ionm/z ValueStructureRelative Intensity
Molecular Ion [M]⁺178Complete moleculeVariable (often base peak)
[M-15]⁺163Loss of CH₃ from tert-butylModerate
[M-29]⁺149Loss of C₂H₅ (ethyl)Moderate
[M-57]⁺121Loss of C₄H₉ (tert-butyl)High (α-cleavage)
Phenol base94[C₆H₅OH]⁺High (aromatic stability)
Phenyl cation77[C₆H₅]⁺High (tropylium character)

Nuclear Magnetic Resonance Spectral Characteristics

The proton nuclear magnetic resonance spectrum of 2-tert-Butyl-4-ethylphenol displays distinct signals that reflect the various proton environments within the molecule [30]. The phenolic hydroxyl proton appears as a broad singlet in the range of 4.5-7.0 ppm, with the exact position depending on concentration, temperature, and solvent effects [27] [30]. This signal is exchangeable with deuterium oxide, confirming its assignment to the hydroxyl proton [30].

The aromatic protons generate signals in the characteristic aromatic region between 6.5-7.5 ppm. The proton meta to the hydroxyl group (position 5) appears as a doublet or multiplet around 6.5-7.2 ppm, while the proton ortho to the ethyl group (position 3) resonates at 6.8-7.5 ppm [30]. The coupling patterns reflect the substitution pattern and provide structural confirmation [27].

The tert-butyl group produces a characteristic singlet integrating for nine protons in the range of 1.2-1.4 ppm, representing the three equivalent methyl groups [30]. The ethyl substituent displays the typical ethyl pattern with the methylene protons appearing as a quartet at 2.5-2.7 ppm and the methyl protons as a triplet at 1.1-1.3 ppm [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The phenolic carbon (C-OH) resonates in the range of 150-160 ppm, while other aromatic carbons appear between 110-145 ppm depending on their substitution pattern [30]. The tert-butyl quaternary carbon appears around 34-36 ppm, with its methyl carbons at 29-32 ppm [30]. The ethyl carbons resonate at 27-30 ppm (CH₂) and 15-18 ppm (CH₃) [30].

Nucleus/EnvironmentChemical Shift (ppm)MultiplicityIntegration
¹H - Phenolic OH4.5-7.0Broad singlet1H
¹H - Aromatic (meta to OH)6.5-7.2Doublet/multiplet1H
¹H - Aromatic (ortho to Et)6.8-7.5Doublet/multiplet1H
¹H - tert-Butyl CH₃1.2-1.4Singlet9H
¹H - Ethyl CH₂2.5-2.7Quartet2H
¹H - Ethyl CH₃1.1-1.3Triplet3H
¹³C - Phenolic carbon150-160--
¹³C - Aromatic carbons110-145--
¹³C - tert-Butyl quaternary34-36--

Infrared Absorption Profiles

The infrared spectrum of 2-tert-Butyl-4-ethylphenol exhibits characteristic absorption bands that provide structural fingerprint information [31]. The phenolic hydroxyl group produces a strong, broad absorption band in the range of 3200-3400 cm⁻¹, which is diagnostic for phenolic compounds [31]. This broad character results from hydrogen bonding interactions between molecules in the solid state or concentrated solutions [24] [31].

Aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the tert-butyl and ethyl groups produce strong absorptions in the range of 2850-3000 cm⁻¹ [31]. The higher frequency end of this range corresponds to the antisymmetric stretching modes, while the lower frequencies represent symmetric stretching vibrations [31].

The aromatic carbon-carbon stretching vibrations manifest as medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of substituted benzene rings [31]. The phenolic carbon-oxygen stretch appears as a strong band around 1200-1300 cm⁻¹, providing confirmation of the phenolic functionality [31]. Aromatic carbon-hydrogen bending vibrations produce strong absorptions in the 690-900 cm⁻¹ region, while aliphatic carbon-hydrogen bending modes appear at 1350-1480 cm⁻¹ [31].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H stretch (phenolic)3200-3400Strong, broadHydrogen-bonded OH
C-H stretch (aromatic)3000-3100MediumAromatic CH
C-H stretch (aliphatic)2850-3000StrongAlkyl CH
C=C stretch (aromatic)1450-1600Medium-StrongAromatic framework
C-O stretch (phenolic)1200-1300StrongPhenolic C-O
C-H bend (aromatic)690-900StrongOut-of-plane aromatic CH
C-H bend (aliphatic)1350-1480Medium-StrongAlkyl CH bending

The industrial production of 2-tert-butyl-4-ethylphenol represents a significant segment of the alkylphenol manufacturing sector, with applications spanning antioxidants, stabilizers, and chemical intermediates. Modern industrial synthesis approaches have evolved to address the growing demand for high-purity alkylphenols while minimizing environmental impact and production costs.

The primary industrial route involves the sequential alkylation of phenol, typically beginning with ethylation to introduce the ethyl group at the para position, followed by tert-butylation at the ortho position. This approach provides better regioselectivity control compared to simultaneous alkylation methods, which often result in complex isomer mixtures.

Industrial processes are characterized by continuous operation at elevated temperatures ranging from 80°C to 250°C, depending on the specific alkylating agent and catalyst system employed. The production process utilizes an excess of phenol to enhance selectivity and minimize side product formation, with typical phenol-to-alkylating agent molar ratios ranging from 2:1 to 5:1. Post-reaction mixtures undergo vacuum distillation for product separation, ensuring high purity of the final 2-tert-butyl-4-ethylphenol product.

The industrial synthesis demonstrates several key advantages including low consumption of raw materials and utilities, minimal wastewater generation, and environmentally benign operation. Modern production facilities achieve conversion rates exceeding 85% with selectivities above 80% for the desired isomer.

Alkylation Reaction Mechanisms

Phenol Alkylation with tert-Butanol

The alkylation of phenol with tert-butanol proceeds through well-defined mechanistic pathways that have been extensively studied using both experimental and computational approaches. Research utilizing the ONIOM computational method has revealed that tert-butylation of phenol preferentially occurs through a co-adsorbed, concerted mechanism without prior dehydration of tert-butyl alcohol.

The concerted mechanism involves the simultaneous formation of the carbon-carbon bond and proton transfer, where both phenol and tert-butanol are co-adsorbed on the catalyst surface. This pathway contrasts with the traditional stepwise mechanism, which would involve initial dehydration of tert-butanol to form a tert-butyl carbenium ion followed by electrophilic attack on the phenol ring.

Density functional theory calculations demonstrate that the concerted mechanism exhibits lower activation barriers compared to stepwise pathways. The kinetic difference between ortho- and para-tert-butylation becomes more apparent in the concerted pathway, where para-tert-butylation proceeds over a lower activation barrier, explaining the observed regioselectivity.

Temperature effects significantly influence the reaction mechanism, with optimal conditions typically ranging from 80°C to 180°C. At these temperatures, both Brønsted acid sites and Lewis acid sites contribute to catalytic activity, with Brønsted acid sites dominating the overall reaction rate.

Alkylation with Methyl-tert-butyl Ether (MTBE)

Methyl-tert-butyl ether has emerged as an effective alkylating agent for phenol alkylation, offering several advantages over traditional tert-butanol. MTBE demonstrates superior alkylation efficiency compared to tert-butanol due to its higher vapor pressure and reduced water generation during the reaction.

The mechanism of MTBE alkylation involves the in-situ generation of reactive intermediates through the interaction with acid catalyst sites. Under reaction conditions, MTBE can undergo cleavage to generate isobutylene and methanol, with the isobutylene serving as the active alkylating species.

Studies have shown that MTBE alkylation achieves phenol conversions of 78% with selectivity for para-tert-butyl phenol reaching 58% when using 20% dodecatungstophosphoric acid supported on K-10 montmorillonite clay at 150°C. The reaction exhibits favorable kinetics with apparent activation energies of approximately 18.53 kcal/mol.

The MTBE route offers reduced catalyst deactivation compared to tert-butanol systems, primarily due to the absence of water formation as a primary reaction product. This characteristic extends catalyst lifetime and improves overall process economics.

Catalytic Systems for Selective Synthesis

Acid Catalysis in Alkylphenol Production

Acid catalysis plays a fundamental role in alkylphenol production, with both homogeneous and heterogeneous acid systems demonstrating effectiveness for 2-tert-butyl-4-ethylphenol synthesis. The mechanism of acid-catalyzed alkylation involves protonation of the alkylating agent followed by electrophilic attack on the activated phenol ring.

Homogeneous acid catalysts, including sulfuric acid, hydrofluoric acid, and Lewis acids such as aluminum chloride and boron trifluoride, have been extensively employed in industrial alkylation processes. These systems exhibit high catalytic activity but present challenges related to corrosivity, product separation, and environmental impact.

Heterogeneous acid catalysts offer significant advantages over homogeneous systems, including easier product separation, catalyst reusability, and reduced environmental impact. Solid acid catalysts maintain high activity while providing improved process control and reduced waste generation.

The strength and distribution of acid sites critically influence both reaction rate and product selectivity. Medium-strength acid sites typically provide optimal balance between activity and selectivity, while strong acid sites may promote undesirable side reactions leading to polyalkylation.

Catalyst deactivation remains a significant concern in acid-catalyzed systems, primarily due to coke formation and water poisoning. Regeneration strategies, including thermal treatment and chemical washing, have been developed to restore catalyst activity.

Mesoporous Molecular Sieve Catalysts

Mesoporous molecular sieves, particularly MCM-41 and SBA-15 type materials, have demonstrated exceptional performance in alkylphenol synthesis due to their unique structural properties. These materials combine high surface areas, tunable pore sizes, and adjustable acidity, making them ideal for catalyzing alkylation reactions involving bulky molecules.

MCM-41 molecular sieves exhibit activity comparable to zeolite beta while showing lower isomerization and transalkylation activities. The mesoporous structure facilitates efficient mass transport of reactants and products, reducing diffusion limitations commonly encountered with microporous catalysts.

Silicon-to-aluminum ratios significantly influence catalytic performance, with ratios around 60 providing optimal balance between activity and selectivity for vapor-phase tertiary butylation of phenol. The incorporation of heteroatoms such as zirconium into the framework enhances Lewis acid site concentration while maintaining Brønsted acid sites.

SBA-15 materials demonstrate superior hydrothermal stability compared to MCM-41, making them suitable for reactions involving water or conducted at elevated temperatures. The larger pore size of SBA-15 (5-30 nm) compared to MCM-41 (2-10 nm) provides improved accessibility for bulky alkylphenol molecules.

Surface modification of mesoporous molecular sieves through functionalization with organic groups or metal incorporation allows fine-tuning of catalytic properties. These modifications can enhance selectivity toward specific isomers and improve catalyst stability under reaction conditions.

Clay-Based Catalytic Systems

Clay-based catalysts, particularly montmorillonite K-10 and pillared clays, have gained attention as cost-effective and environmentally friendly alternatives for alkylphenol synthesis. These materials offer the advantages of low cost, easy availability, and minimal environmental impact.

Natural clays require activation through acid treatment to develop catalytic activity for alkylation reactions. Acid treatment with hydrochloric acid or sulfuric acid increases surface area and generates Brønsted acid sites necessary for alkylation.

Pillared clays, formed by intercalation of metal oxide pillars between clay layers, exhibit enhanced thermal stability and increased surface area compared to natural clays. Aluminum-pillared montmorillonite shows particular promise, achieving high phenol conversion and good selectivity for alkylphenol products.

The performance of clay-based catalysts depends on weak and moderate acidity along with textural properties such as specific surface area. Iron-exchanged bentonite demonstrates excellent performance with 100% tert-butanol conversion and 81% selectivity for para-tert-butylphenol at 80°C.

Metal cation exchange in clays provides a method for tuning catalytic properties, with different metal cations (Fe, Zn, Zr) showing varying activities and selectivities. The choice of exchange cation allows optimization of the catalyst for specific alkylation reactions.

Regioselectivity in Alkylation Reactions

Regioselectivity in phenol alkylation represents a critical factor in determining product distribution and process economics. The introduction of alkyl groups at specific positions on the phenol ring is influenced by electronic effects, steric factors, and reaction conditions.

Branched alkenes typically lead exclusively to para-tert-alkylphenols in yields of 80-85%, while linear alkenes result in ortho-regioselective monoalkylation producing sec-alkylphenols in 48-60% yield. This selectivity pattern reflects the different steric requirements and electronic characteristics of the alkylating species.

The acidity of the reaction medium significantly affects regioselectivity, with increased protic acidity generally favoring para-substitution. Addition of phenolate salts to reduce protic acidity promotes ortho-regioselective tert-alkylation, demonstrating the importance of acid-base balance in controlling selectivity.

Temperature effects on regioselectivity are complex, with higher temperatures generally favoring thermodynamically controlled products while lower temperatures may kinetically favor specific isomers. Optimal temperature selection requires balancing reaction rate, conversion, and selectivity considerations.

Catalyst design strategies for enhanced regioselectivity include the use of shape-selective zeolites, which can sterically hinder formation of bulky ortho-substituted products. Mesoporous catalysts with appropriate pore sizes can also influence selectivity by providing preferential access to specific reaction sites.

Scale-Up Considerations and Process Engineering

Scale-up of alkylphenol synthesis from laboratory to industrial scale requires careful consideration of multiple engineering factors including heat and mass transfer, reaction kinetics, and process safety. The transition from batch to continuous operation presents both opportunities and challenges for process optimization.

Heat management becomes increasingly critical at larger scales due to the exothermic nature of alkylation reactions, with heats of reaction typically ranging from -50 to -100 kJ/mol. Effective heat removal systems, including external heat exchangers and reactor cooling, are essential to maintain optimal reaction temperatures and prevent thermal runaway.

Mass transfer effects, while often negligible in laboratory-scale reactions, can become rate-limiting in large-scale operations, particularly with heterogeneous catalysts. Proper mixing and contacting systems must be designed to ensure adequate mass transfer between phases.

Reactor design considerations include the choice between fixed-bed, fluidized-bed, or stirred tank configurations, each offering different advantages in terms of heat transfer, mass transfer, and catalyst handling. Fixed-bed reactors are commonly preferred for their simplicity and ease of operation, while stirred tank reactors provide better temperature control.

Process intensification strategies, including microreactor technology and continuous flow processing, offer potential advantages for alkylation reactions through improved heat and mass transfer, enhanced safety, and reduced capital costs. These technologies enable precise control of reaction conditions and can facilitate rapid scale-up.

Separation and purification systems represent a significant portion of the overall process complexity and cost. Vacuum distillation is typically required for product purification, with multiple distillation columns needed to separate different isomers and remove unreacted starting materials.

Economic considerations for scale-up include raw material costs, catalyst costs and regeneration, utility requirements, and capital investment. Process optimization must balance conversion, selectivity, and productivity to achieve economic viability.

The successful scale-up of alkylphenol synthesis requires maintaining critical dimensionless parameters such as Reynolds number, Damköhler number, and Péclet number to ensure similar performance at different scales. Pilot plant studies are essential to validate scale-up strategies and optimize commercial operation parameters.

XLogP3

4

Boiling Point

250 °C @ 760 MM HG

Melting Point

23 °C

UNII

P944B16873

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Corrosive

Other CAS

96-70-8

Wikipedia

2-tert-butyl-4-ethylphenol

Methods of Manufacturing

PROBABLY BY REACTION OF 4-ETHYLPHENOL WITH ISOBUTYLENE IN THE PRESENCE OF A CATALYST

General Manufacturing Information

Phenol, 2-(1,1-dimethylethyl)-4-ethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Isotope effects on the metabolism and pulmonary toxicity of butylated hydroxytoluene in mice by deuteration of the 4-methyl group

T Mizutani, K Yamamoto, K Tajima
PMID: 6868090   DOI: 10.1016/0041-008x(83)90310-1

Abstract

A comparative test in mice for pulmonary toxicity between butylated hydroxytoluene (2,6-di-tert.-butyl-4-methylphenol, BHT) and 2,6-di-tert.-butyl-4-[alpha, alpha, alpha-2H3]methylphenol (BHT-d3) showed a significantly lower toxic potency of the latter. The rate of in vitro BHT metabolism to 2,6-di-tert.-butyl-4-methylene-2,5-cyclohexadienone (BHT-QM) was slowed by deuterating BHT in the 4-methyl group. On the other hand, the rate of in vitro metabolism to 2,6-di-tert.-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (BHT-OH) was increased with the deuteration. A similar isotope effect of the deuterium substitution on the in vivo metabolic rates of BHT was observed. These observations support the concept that the lung damage caused by BHT is mediated by BHT-QM. The pulmonary toxicity of 2-tert.-butyl-4-ethylphenol (4-EP) and their deuterated analogs was also compared. 2-tert.-Butyl-4-[1,1-2H2]ethylphenol (4-EP-d2) showed a significantly lower toxic potency than 4-EP, whereas 2-tert.-butyl-4-[2,2,2-2H3]ethylphenol (4-EP-d3) showed a toxic potency comparable to that of 4-EP. This result is consistent with the hypothesis that a quinone methide metabolite is responsible for the onset of lung damage produced by 4-EP as well as BHT.


Explore Compound Types